Perfluorooctanonitrile
Overview
Description
Perfluorooctanonitrile, also known as this compound, is a fluorinated organic compound with the molecular formula C8F15N. It is characterized by its high thermal stability and resistance to chemical reactions due to the presence of strong carbon-fluorine bonds. This compound is commonly used in various industrial applications and scientific research due to its unique properties.
Scientific Research Applications
Perfluorooctanonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.
Biology: Researchers use this compound to study the effects of fluorinated compounds on biological systems, including their potential as drug candidates.
Medicine: this compound is investigated for its potential use in medical imaging and as a component in drug delivery systems.
Industry: It is used in the production of specialized coatings, lubricants, and surfactants due to its unique chemical properties.
Mechanism of Action
Target of Action
Perfluorooctanonitrile, also known as Pentadecafluorooctanenitrile, is a cyanide terminated oligomer of polytetrafluoroethene It has been suggested that the nervous system is one of the most sensitive targets of environmental contaminants, including this compound .
Mode of Action
It has been suggested that this compound and other perfluoroalkylated compounds may affect the thyroid system, influence the calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These interactions could potentially lead to neurobehavioral effects, particularly in developmentally exposed animals .
Biochemical Pathways
It has been suggested that this compound and other perfluoroalkylated compounds may induce subtle and inconclusive neurobehavioral effects, often induced at concentrations where other toxic effects also are expected .
Pharmacokinetics
Due to the carbon–fluorine bond, which has a very high bond strength, this compound is extremely persistent towards degradation . This persistence could potentially impact the bioavailability of this compound.
Result of Action
The result of this compound’s action is to cool the species to rotational temperatures below 4 K . The pure rotational spectrum of the oligomer has been recorded, and a total of 111 transitions have been identified involving rotational J levels between 6 and 40 . The data shows that the seven carbon perfluorinated chain for the isolated oligomer twists approximately 104° .
Action Environment
This compound is extremely persistent in the environment due to the carbon–fluorine bond, which has a very high bond strength . This persistence, along with its widespread use in various products, has led to this compound becoming ubiquitously spread in the environment . Environmental factors, such as the presence of other substances that in combination reach harmful concentrations, could potentially influence the action, efficacy, and stability of this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 395.07
Cellular Effects
Related compounds, per- and polyfluoroalkyl substances (PFAS), have been shown to have significant effects on the immune system, including modulation of cell signaling and nuclear receptors, alteration of calcium signaling and homeostasis in immune cells, and modulation of immune cell populations
Molecular Mechanism
As with its cellular effects, it is possible that it may share similar mechanisms with other PFAS, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Related PFAS have been shown to impact fatty acid metabolism and have secondary effects on the immune system
Preparation Methods
Perfluorooctanonitrile can be synthesized through several methods. One common synthetic route involves the reaction of perfluorooctanoic acid with ammonia, resulting in the formation of pentadecafluorooctanenitrile. The reaction typically requires high temperatures and the presence of a catalyst to proceed efficiently. Industrial production methods often involve the use of specialized equipment to handle the highly reactive and corrosive nature of the starting materials and products.
Chemical Reactions Analysis
Perfluorooctanonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert pentadecafluorooctanenitrile into perfluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Perfluorooctanonitrile is unique among fluorinated compounds due to its specific structure and properties. Similar compounds include:
Perfluorooctanoic acid (PFOA): Another fluorinated compound with similar stability and reactivity, but with different functional groups.
Perfluorooctanesulfonic acid (PFOS): Known for its use in industrial applications, PFOS has similar chemical properties but different environmental and health impacts.
Hexafluoropropylene oxide dimer acid (HFPO-DA): A fluorinated alternative to PFOA and PFOS, with unique properties and applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULLNJNBFUCVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215028 | |
Record name | Perfluorooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647-12-1 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorooctanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000647121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 647-12-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perfluorooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorooctanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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